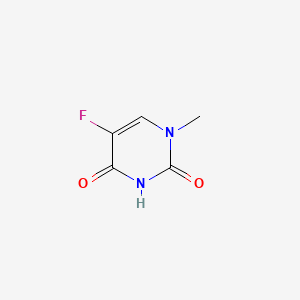

1-Methyl-5-fluorouracil

描述

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCVYQHUOMISIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165782 | |

| Record name | Uracil, 5-fluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-16-8 | |

| Record name | 5-Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil, 5-fluoro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC80843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil, 5-fluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Transformations of 1 Methyl 5 Fluorouracil

Synthetic Routes and Reaction Conditions

The primary routes to obtaining 1-Methyl-5-fluorouracil focus on the direct methylation of 5-Fluorouracil (B62378) or the derivatization of 5-Fluorouracil to create precursors suitable for N1-alkylation.

Methylation of 5-Fluorouracil

Direct methylation of 5-Fluorouracil presents a challenge due to the presence of two reactive nitrogen atoms (N1 and N3). The reaction conditions must be carefully controlled to favor methylation at the desired N1 position. Research has shown that the nature of the alkylating agent can influence the site of substitution. For instance, alkylation with allylic-type halides, such as allyl bromide and benzyl (B1604629) chloride, tends to occur at the N1-position, whereas saturated halides often lead to N3-alkylation. researchgate.net

The synthesis of N1-alkylated 5-Fluorouracil derivatives can be achieved through various methods, including the use of protecting groups to ensure selectivity. One effective strategy involves protecting the N3 position, thereby directing the alkylation to the N1 position.

A common approach involves the use of an (octylthio)carbonyl protecting group. clockss.org 5-Fluorouracil is first reacted with S-octyl chlorothioformate in the presence of pyridine (B92270) to protect the N3 position. The resulting N3-protected intermediate can then be alkylated at the N1 position using an appropriate methylating agent.

Another method is direct alkylation without protecting groups, although this can result in a mixture of N1 and N3 substituted products. researchgate.netresearchgate.net In such cases, reagents like methyl iodide would be used in the presence of a base.

| Reagent/Catalyst | Function | Reference |

| S-octyl chlorothioformate | Protecting group for N3 position | clockss.org |

| Pyridine | Base catalyst | clockss.org |

| Isopropylamine | Selective deprotection of N1 protecting group | clockss.org |

| Ethyldiisopropylamine | Base for alkylation reaction | clockss.org |

| Trietylamine | Base for alkylation reaction | clockss.org |

| Methyl Iodide | Methylating agent | researchgate.net |

| Potassium Carbonate | Base for alkylation reaction | researchgate.net |

The conditions for the methylation reaction are critical for yield and selectivity. For the protected synthesis route, the introduction of the (octylthio)carbonyl group is typically performed at 0°C and then stirred at room temperature. clockss.org The subsequent alkylation of the protected 5-Fluorouracil is carried out in a solvent like Dimethylformamide (DMF). clockss.org Deprotection to yield the final this compound is achieved under mild conditions. clockss.org

| Reaction Step | Solvent | Temperature | Conditions | Reference |

| N3-Protection | Acetonitrile (B52724) | 0°C to Room Temp. | Stirred for 1 hour at 0°C, then 1 day at room temp. | clockss.org |

| N1-Alkylation | Dimethylformamide (DMF) | Not specified | Reaction with alkyl halide in the presence of a base. | clockss.org |

| Direct Alkylation | Dimethyl sulfoxide (B87167) (DMSO) | Not specified | Reaction with alkyl halide in the presence of K₂CO₃. | researchgate.net |

Reagents and Catalysts

Derivatization Strategies of 5-Fluorouracil for 1-Methyl Analogue Precursors

Derivatization is a key strategy for creating precursors to this compound, often with the goal of developing prodrugs that can release the active compound under specific conditions.

N-alkylation strategies are central to synthesizing derivatives of 5-Fluorouracil. nih.gov These approaches aim to create latent depot forms of the drug. researchgate.net A general and efficient method for creating N-alkylated derivatives has been described, which can be applied to the synthesis of this compound. nih.gov

One innovative approach involves trapping the 5-Fluorouracil molecule in its lactim form through O,O'-dipropargylation, which contrasts with the more common N-alkylation strategies. acs.org While not a direct route to this compound, this highlights the diverse derivatization tactics employed to modify the core structure. The use of protecting groups, as mentioned previously, is a fundamental N-alkylation approach to control the position of substitution. clockss.org The (octylthio)carbonyl group serves as an effective protecting function that can be introduced and removed under mild conditions, allowing for clean alkylation at the desired nitrogen atom. clockss.org

Cocrystallization is an innovative technique for designing prodrugs of 5-Fluorouracil by modifying its physicochemical properties without covalent modification of the drug itself. coventry.ac.ukacs.orgntu.ac.uk This method involves combining 5-Fluorouracil with a coformer, typically a pharmaceutically acceptable organic acid, to form a new crystalline solid with distinct properties. coventry.ac.ukacs.orgntu.ac.uk

While cocrystallization does not involve the formation of this compound directly, it is a crucial strategy for creating prodrugs where the 5-Fluorouracil molecule is part of a supramolecular assembly. These cocrystals can enhance properties like solubility and stability. mdpi.com The process often involves methods like solid-state grinding or slow evaporation from a solvent. coventry.ac.ukacs.orgntu.ac.uk For example, cocrystals of 5-Fluorouracil have been successfully synthesized with coformers such as succinic acid, cinnamic acid, malic acid, and benzoic acid using acetone (B3395972) as a solvent. coventry.ac.ukacs.orgntu.ac.uk Another example is the cocrystal formed with nicotinamide. acs.org

| Coformer | Synthesis Method | Solvent | Reference |

| Succinic acid | Solid-state grinding, Slow evaporation | Acetone | coventry.ac.uk, acs.org, ntu.ac.uk |

| Cinnamic acid | Solid-state grinding, Slow evaporation | Acetone | coventry.ac.uk, acs.org, ntu.ac.uk |

| Malic acid | Solid-state grinding, Slow evaporation | Acetone | coventry.ac.uk, acs.org, ntu.ac.uk |

| Benzoic acid | Solid-state grinding, Slow evaporation | Acetone | coventry.ac.uk, acs.org, ntu.ac.uk |

| Nicotinamide | Solvent evaporation, Liquid-assisted grinding | Water/Methanol (B129727) | acs.org |

These cocrystallization strategies represent a viable pathway for the design of novel 5-Fluorouracil prodrugs, which could be explored in conjunction with N-methylation to create advanced therapeutic agents.

Conjugation with Other Molecular Entities

Detailed research findings on the direct conjugation of this compound with other molecular entities, such as peptides, polymers, or targeting moieties, are not extensively documented in the surveyed scientific literature. The methylation at the N1 position fundamentally alters the reactive site commonly used for conjugation in the parent 5-fluorouracil molecule, making it a less frequent subject for such derivatization studies.

Chemical Reaction Analysis of this compound

| Parameter | Value (kJ/mol) | Temperature Range (K) | Method | Source |

| Enthalpy of Sublimation (ΔsubH) | 116 ± 2 | 381 to 423 | Torsion-effusion | nist.gov |

| Enthalpy of Sublimation (ΔsubH) | 126 ± 8 | 480 to 515 | Knudsen-effusion | nist.gov |

This interactive table summarizes the experimentally determined enthalpy of sublimation for this compound.

Substitution Reactions

Oxidation and Reduction Reactions

Information regarding the specific oxidation and reduction reactions of this compound is limited. Studies on the parent compound, 5-fluorouracil, have shown that the C5-C6 double bond can be reduced, for instance, through catalytic hydrogenation, a reaction that can also be accompanied by the unintended removal of the fluorine atom (hydrogenolysis). acs.org However, direct experimental data on the application of these oxidative or reductive conditions to this compound and the resulting products are not described in the available literature.

Molecular Interactions and Cellular Targets

The intracellular metabolites of this compound are central to its function, targeting essential enzymatic and biosynthetic pathways. The primary active metabolites include fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). begellhouse.com Each of these molecules has distinct, yet complementary, roles in inducing cellular stress and cytotoxicity.

Thymidylate Synthase Inhibition

The most well-characterized mechanism of action for the metabolites of this compound is the potent inhibition of thymidylate synthase (TS). nih.gov This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair. nih.gov The active metabolite responsible for this inhibition is fluorodeoxyuridine monophosphate (FdUMP). mdpi.com

Ternary Complex Formation with Reduced Folate Cofactors

The inhibition of thymidylate synthase by FdUMP is not a simple competitive binding. Instead, it involves the formation of a highly stable, covalent ternary complex. mdpi.com This complex consists of the FdUMP molecule, the thymidylate synthase enzyme, and a reduced folate cofactor, specifically 5,10-methylenetetrahydrofolate (CH₂THF). nih.govmdpi.com The CH₂THF cofactor is essential as it stabilizes the binding of FdUMP to the enzyme's active site. iiarjournals.org The fluorine atom at the C-5 position of FdUMP, which replaces a hydrogen atom in the normal substrate (dUMP), is key to this process. It allows for the initial steps of the catalytic reaction but prevents the final dissociation step, effectively trapping the enzyme in an inactive state. researchgate.net

Key Components of Thymidylate Synthase Inhibition

| Component | Role |

|---|---|

| This compound | The administered parent compound. |

| Fluorodeoxyuridine Monophosphate (FdUMP) | The active metabolite that directly inhibits thymidylate synthase. |

| Thymidylate Synthase (TS) | The target enzyme responsible for dTMP synthesis. |

| 5,10-Methylenetetrahydrofolate (CH₂THF) | A reduced folate cofactor required to stabilize the inhibitory complex. |

| Ternary Complex | The stable, inactive complex formed by TS, FdUMP, and CH₂THF. |

Impact on Deoxythymidine Monophosphate (dTMP) Synthesis

The formation of the stable ternary complex effectively sequesters thymidylate synthase, blocking its catalytic function. nih.gov This enzymatic blockade prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). mdpi.com The resulting depletion of the intracellular dTMP pool leads to a scarcity of its triphosphate form, deoxythymidine triphosphate (dTTP), which is one of the four essential building blocks for DNA polymerase during DNA synthesis. nih.gov This "thymineless state" severely hampers the cell's ability to replicate and repair its DNA, ultimately leading to an arrest of the cell cycle and induction of cell death. iiarjournals.org

Nucleic Acid Incorporation and Disruption

Beyond the inhibition of thymidylate synthase, the metabolites of this compound can be further phosphorylated to their triphosphate forms, FdUTP and FUTP, which can be fraudulently incorporated into DNA and RNA, respectively. begellhouse.comtandfonline.com This misincorporation represents a second major mechanism of cytotoxicity.

Misincorporation into DNA (FdUTP)

The metabolite fluorodeoxyuridine triphosphate (FdUTP) structurally mimics deoxythymidine triphosphate (dTTP). DNA polymerases can mistakenly incorporate FdUTP into the DNA strand during replication. tandfonline.comspandidos-publications.com The presence of this fraudulent nucleotide in the DNA structure can lead to several detrimental consequences. The excision of 5-FU from DNA by repair enzymes like uracil-DNA-glycosylase can lead to futile repair cycles where FdUTP or dUTP (which accumulates due to TS inhibition) is re-inserted, ultimately causing DNA strand breaks and fragmentation. begellhouse.comresearchgate.net This accumulation of DNA damage contributes significantly to the compound's cytotoxic effects. researchgate.net

Misincorporation into RNA (FUTP)

The metabolite fluorouridine triphosphate (FUTP) is an analog of uridine (B1682114) triphosphate (UTP) and can be extensively incorporated into various types of RNA molecules by RNA polymerases. begellhouse.cominvivogen.com This event disrupts RNA metabolism and function on multiple levels. The presence of FUTP in ribosomal RNA (rRNA) can interfere with the processing of pre-rRNA into mature, functional ribosomes. nih.gov It can also affect the post-transcriptional modification and splicing of pre-messenger RNA (pre-mRNA) and transfer RNA (tRNA), leading to the production of aberrant proteins and a general disruption of protein synthesis. nih.govinvivogen.com

Consequences of Nucleic Acid Misincorporation

| Metabolite | Target Nucleic Acid | Primary Consequence |

|---|---|---|

| Fluorodeoxyuridine Triphosphate (FdUTP) | DNA | DNA damage, strand breaks, and futile repair cycles. |

| Fluorouridine Triphosphate (FUTP) | RNA | Inhibition of rRNA processing, disruption of pre-mRNA splicing, and altered tRNA function. |

A Detailed Examination of this compound

This article provides a focused scientific overview of the chemical compound this compound, concentrating on its biochemical interactions and metabolic processing. The content is structured to explore its mechanisms of action at the molecular level, specifically its impact on nucleic acid synthesis and the pathways of its metabolic activation.

Mechanisms of Action and Biochemical Pathways

Metabolic Activation Pathways

Formation of 5-Fluorodeoxyuridine Triphosphate (FdUTP)

Enzymatic Conversions (e.g., Orotate Phosphoribosyltransferase, Uridine Kinase)

The activation of 5-FU, the metabolic product of this compound, is a critical step in its mechanism of action. This process involves several enzymes that convert 5-FU into its active cytotoxic metabolites.

Orotate Phosphoribosyltransferase (OPRT): 5-FU can be directly converted to 5-fluorouridine monophosphate (FUMP) by the enzyme orotate phosphoribosyltransferase (OPRT). calis.edu.cnnih.govspandidos-publications.commdpi.com This is a key step in the anabolic pathway of 5-FU. mdpi.com The activity of OPRT can be a predictor of the anticancer effects of fluoropyrimidine-based chemotherapy. nih.gov

Uridine Kinase (UK): An indirect pathway for the formation of FUMP involves the sequential action of uridine phosphorylase (UP) and uridine kinase (UK). nih.govspandidos-publications.comlookchem.com UP first converts 5-FU to 5-fluorouridine (FUR), which is then phosphorylated by UK to form FUMP. nih.govspandidos-publications.comlookchem.com

From FUMP, further phosphorylation steps lead to the formation of 5-fluorouridine diphosphate (FUDP) and subsequently 5-fluorouridine triphosphate (FUTP). calis.edu.cnmdpi.comlookchem.com FUDP can also be converted to 5-fluoro-2'-deoxyuridine diphosphate (FdUDP) by ribonucleotide reductase. mdpi.comlookchem.com FdUDP is then phosphorylated to form the active metabolite 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). calis.edu.cn Another critical active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), is formed from 5-fluoro-2'-deoxyuridine (5-FdUrd) via the action of thymidine kinase. spandidos-publications.comspandidos-publications.com

Cellular Responses and Signaling Cascades

The cytotoxic metabolites of this compound trigger a range of cellular responses, ultimately leading to the inhibition of cancer cell growth and the induction of cell death.

Cell Proliferation Inhibition

This compound has demonstrated significant inhibition of cell proliferation in various cancer cell lines. Its cytotoxic effects, mediated through its conversion to 5-FU, disrupt normal cellular processes, leading to a halt in cell division. researchgate.net Studies on 5-FU have shown that it inhibits the proliferation of gastric cancer cells and non-small cell lung cancer cells. nih.govresearchgate.netspandidos-publications.com The inhibitory concentration (IC50) of 5-FU, which represents the concentration required to inhibit 50% of cell proliferation, has been determined in various cancer cell lines, such as HepG2 cells where it was found to be 12.92±0.085μg/ml. ekb.eg

Induction of Cell Death Pathways

The disruption of DNA and RNA synthesis by the metabolites of this compound activates programmed cell death pathways, primarily apoptosis and autophagy.

Apoptosis, or programmed cell death, is a key mechanism by which this compound and its active form, 5-FU, exert their anticancer effects. nih.gov This process is often dependent on the activation of a cascade of enzymes called caspases. nih.gov

Caspase Activation: Studies have shown that 5-FU induces the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. researchgate.netiiarjournals.orgnih.govspandidos-publications.com The activation of caspase-3 is a central event in the apoptotic process, leading to the cleavage of cellular proteins and ultimately cell death. iiarjournals.org The combination of 5-FU with other agents, such as interferons, has been shown to enhance apoptosis.

Mitochondrial Pathway: The intrinsic, or mitochondrial, pathway of apoptosis is often implicated in 5-FU-induced cell death. This pathway involves the release of cytochrome c from the mitochondria, which then activates caspase-9. researchgate.netnih.gov The Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, plays a crucial role in this process. nih.gov

Autophagy is a cellular process involving the degradation of cellular components through the formation of autophagosomes. researchgate.nete-century.us While it can act as a survival mechanism for cancer cells, under certain conditions, it can also lead to autophagic cell death.

Research indicates that this compound can induce autophagy in cancer cells, particularly under nutrient-deprived conditions. Similarly, 5-FU has been shown to promote autophagy in various cancer cell lines, including gastric and colon cancer cells. nih.govspandidos-publications.come-century.us The formation of autophagic vacuoles and the conversion of LC3-I to LC3-II are key indicators of autophagy induction. nih.govresearchgate.net While autophagy can sometimes contribute to chemoresistance, its induction by this compound can also be a direct mechanism of cell death. jcancer.org

Apoptosis Induction (e.g., Caspase Activation, Mitochondrial Pathway)

DNA Damage and Repair Mechanisms

The incorporation of 5-FU's metabolites into DNA and the inhibition of thymidylate synthase lead to significant DNA damage, triggering cellular DNA repair mechanisms.

The active metabolite FdUMP inhibits thymidylate synthase, an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary component of DNA. calis.edu.cnwikipedia.org This inhibition leads to an imbalance in nucleotide pools and the misincorporation of uracil and FdUTP into DNA. mdpi.comresearchgate.netnih.govspandidos-publications.com This incorporation results in DNA strand breaks and stalled replication forks, activating DNA damage response pathways. mdpi.comresearchgate.netspandidos-publications.com

Cells attempt to repair this damage through various mechanisms, including base excision repair (BER) and mismatch repair (MMR). mdpi.comresearchgate.netnih.govnih.gov However, if the damage is too extensive, these repair processes can be overwhelmed, leading to the activation of apoptotic pathways. researchgate.netnih.govspandidos-publications.com The DNA damage response involves the activation of key kinases such as ATM and ATR, which in turn activate checkpoint kinases like Chk1 and Chk2, leading to cell cycle arrest to allow time for repair. mdpi.com If repair is unsuccessful, the cell will undergo apoptosis. mdpi.com

p53 Activation Pathways

Epitranscriptomic Modifications (e.g., rRNA Modification)

Epitranscriptomics refers to the study of biochemical modifications to RNA that can regulate its function without changing the underlying sequence. mdpi.com 5-fluorouracil has a profound impact on the epitranscriptome, primarily through its incorporation into RNA and subsequent interference with RNA-modifying enzymes. nih.gov

The metabolite fluorouridine triphosphate (FUTP) is readily incorporated into various RNA species, with ribosomal RNA (rRNA) being the most abundant target due to its high cellular concentration. nih.gov This creates "fluorinated" RNA molecules that can disrupt cellular processes in several ways.

Recent research has focused on how 5-FU affects the landscape of natural RNA modifications. biorxiv.org Studies using mass spectrometry have revealed that 5-FU treatment leads to significant "hypomodification" of newly synthesized transfer RNA (tRNA) and rRNA. nih.govoup.com For example, a notable reduction in the levels of 5-methyluridine (B1664183) (m⁵U) and pseudouridine (B1679824) (Ψ), two common modifications, has been observed in tRNA from 5-FU-treated cells. biorxiv.orgnih.gov This is believed to occur because the incorporated 5-FU inhibits the "writer" enzymes responsible for these modifications, such as pseudouridine synthases (PUS) and tRNA methyltransferases. nih.govbiorxiv.org

The consequences of these epitranscriptomic changes are significant:

Impaired RNA Maturation: Modifications are crucial for the proper processing, folding, and stability of tRNA and rRNA. nih.govoup.com Hypomodification can lead to defects in ribosome biogenesis and the production of dysfunctional tRNAs.

Translational Reprogramming: The modification status of rRNA within the ribosome and of tRNA can influence the efficiency and fidelity of protein synthesis. nih.gov By altering these modifications, 5-FU may induce a "translational reprogramming," changing the profile of proteins being synthesized in the cell, which could contribute to either cell death or drug resistance. nih.gov

| RNA Type | Observed Effect of 5-FU | Potential Consequence | Reference(s) |

| tRNA | Reduction in 5-methyluridine (m⁵U) and pseudouridine (Ψ). | Inhibition of writer enzymes (e.g., TRMT2, PUS); impaired tRNA function and stability. | nih.govbiorxiv.orgnih.gov |

| rRNA | Incorporation of 5-FU into new rRNA; hypomodification of Ψ and ribose methylations. | Defective ribosome biogenesis; altered translational activity ("translational reprogramming"). | nih.govnih.govoup.com |

Resistance Mechanisms to 1 Methyl 5 Fluorouracil and Fluoropyrimidines

Alterations in Drug Metabolism and Transport

Alterations in the metabolic activation and catabolism of fluoropyrimidines are primary mechanisms of drug resistance. tandfonline.com These changes can limit the availability of active drug metabolites at the target site, thereby reducing cytotoxic efficacy.

The efficacy of fluoropyrimidines is heavily dependent on a series of enzymatic conversions to produce active metabolites that can interfere with DNA and RNA synthesis. wjgnet.comspandidos-publications.com Alterations in the expression or activity of these key enzymes can profoundly impact drug sensitivity and contribute to resistance.

Thymidylate Synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. wjgnet.comnih.gov The primary mechanism of action for fluoropyrimidines involves the inhibition of TS by the active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). nih.govaacrjournals.org FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2FH4), forms a stable ternary complex with TS, leading to the inhibition of DNA synthesis and "thymidineless death" in cancer cells. wjgnet.comaacrjournals.org

Upregulation of TS is a well-established mechanism of resistance to fluoropyrimidines. nih.govmdpi.comfrontiersin.org Increased levels of TS protein can arise from gene amplification or enhanced enzyme stability. acs.orgaacrjournals.org Elevated TS expression means that a higher concentration of the active drug metabolite is required to achieve sufficient inhibition, rendering the standard dose ineffective. nih.govaacrjournals.org Both preclinical and clinical studies have consistently demonstrated an inverse correlation between TS expression levels in tumors and the clinical response to fluoropyrimidine-based chemotherapy. nih.gov Patients with tumors expressing low levels of TS have shown significantly higher response rates compared to those with high TS levels. nih.gov Consequently, TS expression is considered a key predictive biomarker for fluoropyrimidine sensitivity. nih.govcancernetwork.com

| Research Finding | Cell/Tumor Type | Implication for Resistance | Reference |

| Increased TS levels in resistant cells. | Breast Cancer (MCF7/Adr) | 25-fold cross-resistance to 5-FU. | nih.gov |

| Inverse correlation between TS expression and clinical response. | Advanced Colorectal Cancer | High TS levels correlate with poor response. | nih.gov |

| TS gene amplification leads to overproduction of TS protein. | Human Colon Tumor Cell Lines | A major mechanism of resistance to TS inhibitors. | acs.org |

| TS induction by fluoropyrimidines. | Human Colorectal & Ovarian Cancer Cells | Drug treatment itself can increase TS levels, contributing to acquired resistance. | acs.org |

| Low intratumoral TS expression associated with increased survival. | Pancreatic Cancer | Patients with low TS had significantly better survival after 5-FU treatment. | wjgnet.com |

Dihydropyrimidine (B8664642) dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (B62378) (5-FU). nih.govoaepublish.com It is responsible for converting more than 80% of an administered 5-FU dose into an inactive metabolite, dihydrofluorouracil (DHFU). nih.govacs.org This metabolic inactivation is a critical determinant of 5-FU's bioavailability and cytotoxicity. nih.gov

Elevated DPD activity, particularly within tumor tissues, is a significant mechanism of resistance. cancernetwork.comnih.govcancernetwork.com Overexpression of DPD leads to rapid intracellular degradation of 5-FU, preventing it from being converted into its active cytotoxic metabolites. cancernetwork.comnih.gov This pharmacokinetic resistance reduces the amount of drug available to inhibit Thymidylate Synthase or be incorporated into RNA and DNA. nih.gov Studies have shown that cancer cells with overexpressed DPD can be significantly more resistant to 5-FU. nih.gov Conversely, deficiency in DPD, often due to genetic polymorphisms in the DPYD gene, can lead to reduced drug clearance and a higher risk of severe, life-threatening toxicity. oaepublish.com Therefore, the level of DPD expression in tumors has been investigated as both a predictive and prognostic marker for patients undergoing fluoropyrimidine treatment. oaepublish.com

| Research Finding | Cancer Type | Implication for Resistance | Reference |

| DPD degrades >80% of administered 5-FU. | General | Limits the availability of 5-FU for anabolic activation. | nih.govacs.org |

| Overexpression of DPD in tumor cells. | Esophageal Squamous Carcinoma | Confers significant resistance to 5-FU. | nih.gov |

| Inhibition of DPD enhances 5-FU cytotoxicity. | Pancreas and Duodenal Carcinoma Cell Lines | Blocking DPD increases intracellular 5-FU concentration. | acs.org |

| High intratumoral DPD activity. | General | A likely mechanism for acquired tumor resistance. | cancernetwork.com |

| Lower TP/DPD mRNA ratio associated with higher survival. | Pancreatic Cancer | The balance between activating and catabolizing enzymes is crucial. | wjgnet.com |

Methylenetetrahydrofolate reductase (MTHFR) is a key enzyme in the folate metabolic pathway. oncotarget.com It catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate (5,10-MTHF) to 5-methyltetrahydrofolate (5-MTHF). oncotarget.comaacrjournals.org The substrate, 5,10-MTHF, is the essential folate cofactor required for the stable binding of FdUMP to Thymidylate Synthase (TS), which is necessary for the enzyme's inhibition. wjgnet.comnih.gov Therefore, the activity of MTHFR influences the intracellular pool of 5,10-MTHF and can modulate the efficacy of fluoropyrimidines. oncotarget.comnih.gov

Genetic polymorphisms in the MTHFR gene, such as the common C677T and A1298C variants, can lead to reduced enzyme activity. aacrjournals.orgiiarjournals.org Decreased MTHFR activity is presumed to cause a shift in folate pools, leading to an accumulation of 5,10-MTHF. aacrjournals.org This increased availability of the cofactor could theoretically enhance the inhibition of TS by FdUMP, thereby increasing sensitivity to fluoropyrimidine treatment. aacrjournals.org Several studies have investigated the association between MTHFR polymorphisms and clinical outcomes in patients treated with 5-FU, with some showing a correlation between specific genotypes and improved response or increased toxicity. aacrjournals.orgnih.govnih.gov However, the results have been inconsistent across different studies, suggesting that other factors, such as dietary folate intake, may also play a significant role. oncotarget.comiiarjournals.org

| Polymorphism | Genotype Effect | Impact on Fluoropyrimidine Therapy | Reference |

| MTHFR C677T (rs1801133) | T allele associated with reduced enzyme activity. | Homozygous T/T genotype linked to higher response rates in some studies. | aacrjournals.orgnih.gov |

| A/A genotype associated with a higher risk of toxicity (diarrhea/mucositis) in one study. | nih.gov | ||

| MTHFR A1298C (rs1801131) | C allele associated with reduced enzyme activity. | A/A genotype linked to a higher response rate in one study. | nih.gov |

| Association with toxicity is controversial and results are conflicting. | iiarjournals.org | ||

| Combined Genotypes | C677T T/T and A1298C A/A | Showed a significantly higher response rate compared to other genotypes. | nih.gov |

Thymidine (B127349) Phosphorylase (TP): Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor, plays a multifaceted and complex role in fluoropyrimidine metabolism and resistance. wjgnet.comnih.gov TP is involved in the activation of 5-FU to FdUMP via the intermediate 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd). spandidos-publications.comnih.gov Transfection of TP cDNA into cancer cells has been shown to increase their sensitivity to 5-FU. nih.govaacrjournals.org This suggests that higher TP activity could lead to enhanced drug activation and cytotoxicity. aacrjournals.org However, the role of TP is debated, as it is also an angiogenic factor, and some studies have associated high tumoral TP activity with poor clinical response. aacrjournals.org The balance between TP and catabolic enzymes like DPD may be more predictive of outcomes than TP levels alone. wjgnet.com

Uridine (B1682114) Monophosphate Synthetase (UMPS): Uridine monophosphate synthetase (UMPS) is a bifunctional enzyme that includes orotate (B1227488) phosphoribosyltransferase (OPRT) activity. mdpi.comresearchgate.net This OPRT function is crucial as it catalyzes the direct conversion of 5-FU to 5-fluorouridine (B13573) monophosphate (FUMP), a key first step in its anabolic pathway to active metabolites. wjgnet.commdpi.com Consequently, UMPS is considered a critical factor in a tumor's response to 5-FU. researchgate.net Reduced expression or mutations in the UMPS gene can impair the activation of 5-FU, leading to drug resistance. wjgnet.comresearchgate.net For instance, a low ratio of certain UMPS isoforms has been suggested to be predictive of 5-FU resistance in colorectal cancer cell lines. wjgnet.com

| Enzyme | Function in Fluoropyrimidine Metabolism | Role in Resistance | Reference |

| Thymidine Phosphorylase (TP) | Converts 5-FU to FdUrd, an intermediate in the activation pathway. | Role is complex; high expression can increase sensitivity in some contexts, but is also linked to angiogenesis and poor prognosis in others. | wjgnet.comnih.govaacrjournals.orgnih.gov |

| Uridine Monophosphate Synthetase (UMPS) | Directly converts 5-FU to the active metabolite FUMP via its OPRT activity. | Downregulation or mutations impair 5-FU activation, leading to resistance. | frontiersin.orgwjgnet.commdpi.comresearchgate.net |

Ribonucleotide Reductase (RNR) is an essential enzyme that catalyzes the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates. mdpi.com This step is vital for producing the deoxyribonucleotides required for DNA synthesis and repair. mdpi.com In the context of fluoropyrimidine metabolism, RNR is involved in the conversion of fluorouridine diphosphate (B83284) (FUDP) to fluorodeoxyuridine diphosphate (FdUDP), which is subsequently converted to the active TS inhibitor, FdUMP. spandidos-publications.comnih.gov

The activity of RNR can influence sensitivity to 5-FU. In some 5-FU naive colon cancer cells, treatment with the drug was observed to stimulate RNR mRNA expression. nih.gov Conversely, downregulation of RNR mRNA has been noted in 5-FU-resistant subclones, suggesting that alterations in RNR activity could be a mechanism of acquired resistance. nih.gov In small cell lung cancer (SCLC), which is generally resistant to fluoropyrimidines, genes encoding RNR components (RRM1 and RRM2) were found to be significantly upregulated, potentially contributing to this resistance. mdpi.com These findings indicate that the dysregulation of RNR activity, either through upregulation or downregulation depending on the context, can play a role in modulating the response to fluoropyrimidine-based therapies. nih.govmdpi.com

| Finding | Cell/Tumor Type | Implication for Resistance | Reference |

| Downregulation of RNR mRNA. | 5-FU-resistant colon tumor subclones | Suggests a mechanism in secondary (acquired) resistance. | nih.gov |

| Upregulation of RNR components (RRM1, RRM2). | Small Cell Lung Cancer (SCLC) | May contribute to intrinsic resistance to fluoropyrimidines. | mdpi.com |

| RNR is part of the activation pathway. | General | Converts FUDP to FdUDP, leading to the formation of the active metabolite FdUMP. | spandidos-publications.comnih.gov |

Thymidine Phosphorylase (TP) and Uridine Monophosphate Synthetase (UMPS) Dysregulation

Drug Influx and Efflux Mechanisms

The effectiveness of fluoropyrimidines is highly dependent on their ability to enter and accumulate within cancer cells. Alterations in the proteins responsible for transporting these drugs across the cell membrane can therefore significantly impact their efficacy.

Nucleoside Transporters

The uptake of fluoropyrimidines like 5-fluorouracil (5-FU) into cancer cells is primarily facilitated by nucleoside transporters. mdpi.com These transporters belong to two main superfamilies: the solute carrier (SLC) 28 family, known as concentrative nucleoside transporters (CNTs), and the SLC29 family, known as equilibrative nucleoside transporters (ENTs). mdpi.comfrontiersin.org Alterations in the expression and function of these transporters can lead to reduced drug influx and, consequently, resistance.

Different studies have highlighted the complex role of these transporters in drug sensitivity. tandfonline.com For instance, while some research suggests that high levels of the human equilibrative nucleoside transporter 1 (hENT1) might correlate with a poor clinical response to 5-FU in colorectal cancer, other studies in pancreatic cancer associate hENT1 overexpression with lower chemosensitivity. researchgate.netnih.gov This indicates that the role of nucleoside transporters in drug resistance can be tissue-specific and dependent on the particular cancer type. The loss of human Concentrative Nucleoside Transporter 1 (hCNT1) is a relatively common event in tumors and may contribute to oncogenesis beyond its role in drug transport. ub.edu

Here is an interactive data table summarizing the key nucleoside transporters involved in fluoropyrimidine transport:

| Transporter Family | Transporter Name | Function | Role in Resistance |

| SLC28 (CNTs) | hCNT1 | High-affinity, pyrimidine-preferring Na+-coupled transport. frontiersin.org | Reduced expression can limit drug uptake. ub.edu |

| hCNT2 | Purine-preferring Na+-coupled transport. frontiersin.org | Its activity can confer sensitivity to fluoropyrimidine nucleosides. frontiersin.org | |

| hCNT3 | Broad selectivity Na+-coupled transport. frontiersin.org | ||

| SLC29 (ENTs) | hENT1 | Bidirectional, facilitative diffusion of nucleosides. mdpi.comresearchgate.net | Altered expression linked to varied clinical responses. researchgate.netnih.gov |

| hENT2 | Low-affinity transport of some fluoropyrimidines. researchgate.net |

Multidrug Resistance Proteins (MRPs)

While nucleoside transporters facilitate drug entry, multidrug resistance proteins (MRPs), which are members of the ATP-binding cassette (ABC) transporter superfamily, actively pump drugs and their metabolites out of the cell. oncohemakey.comnih.govnih.gov This efflux mechanism reduces the intracellular concentration of the active drug metabolites, thereby conferring resistance.

Several MRPs have been implicated in fluoropyrimidine resistance. oncohemakey.comnih.gov For example, ABCC11 (MRP8) can transport the active metabolite of 5-FU, FdUMP, out of the cell. oncohemakey.comdntb.gov.ua Similarly, ABCC5 has been identified as an efflux transporter for nucleotide analogs. oncohemakey.com The overexpression of various MRPs, including MRP1, MRP2, and MRP3, has been observed in different cancer types and is associated with resistance to chemotherapy. nih.govresearchgate.net

The table below details some of the MRPs involved in fluoropyrimidine resistance:

| MRP Transporter | Gene Symbol | Substrates | Role in Fluoropyrimidine Resistance |

| MRP1 | ABCC1 | Various anticancer drugs and their conjugates. nih.gov | Overexpression linked to multidrug resistance. nih.govresearchgate.net |

| MRP2 | ABCC2 | Conjugated organic anions, some anticancer drugs. researchgate.net | Involved in the efflux of chemotherapeutic agents. researchgate.net |

| MRP3 | ABCC3 | Glucuronate conjugates, monoanionic bile acids. researchgate.net | Expression linked to resistance in certain cancers. nih.gov |

| MRP4 | ABCC4 | Cyclic nucleotides, nucleotide analogues. nih.gov | Confers resistance to nucleotide-based drugs. researchgate.net |

| MRP5 | ABCC5 | Cyclic nucleotides, nucleotide analogues. oncohemakey.com | Efflux transporter for fluoropyrimidine metabolites. oncohemakey.com |

| MRP8 | ABCC11 | Cyclic nucleotides, FdUMP. oncohemakey.comdntb.gov.ua | Directly transports the active metabolite of 5-FU. oncohemakey.com |

Molecular and Cellular Mechanisms of Resistance

Beyond drug transport, cancer cells can develop resistance through various molecular and cellular adaptations that counteract the cytotoxic effects of fluoropyrimidines.

DNA Mismatch Repair Deficiency (e.g., MSI-H, MLH1 Promoter Methylation)

The DNA mismatch repair (MMR) system is crucial for correcting errors in DNA replication. aacrjournals.orgnih.gov Tumors with a deficient MMR (dMMR) system, often characterized by microsatellite instability-high (MSI-H), exhibit resistance to fluoropyrimidines. aacrjournals.orgnih.govijbs.com This resistance is thought to arise because dMMR cells are tolerant to the DNA damage induced by the misincorporation of fluoropyrimidine metabolites into DNA. aacrjournals.orgsemanticscholar.org

One of the key MMR proteins is hMLH1. aacrjournals.org The silencing of the MLH1 gene, often through promoter methylation, leads to MMR deficiency and has been shown to confer significant resistance to 5-FU. aacrjournals.orgnih.govnih.gov For instance, colon cancer cells deficient in hMLH1 have been found to be substantially more resistant to 5-FU compared to their MMR-proficient counterparts. aacrjournals.orgnih.gov This tolerance to DNA damage allows the cancer cells to survive and proliferate despite treatment. nih.gov

Folate Pool Perturbations

The efficacy of fluoropyrimidines is closely linked to the intracellular folate pool. The active metabolite of 5-FU, 5-fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS) by forming a stable ternary complex with the enzyme and a reduced folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF). mdpi.comdoctorlib.org Perturbations in the intracellular folate pool can disrupt the formation of this complex, leading to reduced TS inhibition and resistance. mdpi.comnih.gov

Factors that can affect the folate pool include:

Reduced folate carrier (RFC) activity: Impaired transport of folates into the cell can limit the availability of CH2THF. doctorlib.org

Folylpolyglutamate synthetase (FPGS) activity: Reduced activity of this enzyme, which is responsible for polyglutamating folates, can lead to less stable ternary complexes. doctorlib.org

Increased thymidylate synthase (TS) levels: High levels of TS can deplete the available folate pools, contributing to intrinsic resistance. nih.govresearchgate.netoaepublish.com

Aberrant Cell Survival Signaling Pathways

Cancer cells can activate various cell survival signaling pathways to counteract the apoptotic effects of chemotherapy. Several of these pathways have been implicated in resistance to fluoropyrimidines.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway can play a dual role. While its activation can be linked to cytotoxicity, its inactivation has been associated with 5-FU resistance in colorectal cancer cells by reducing apoptosis. nih.govoncotarget.combiomolther.org

Wnt/β-catenin Pathway: Aberrant activation of the Wnt signaling pathway has been linked to 5-FU resistance in colorectal and lung cancer. researchgate.netnih.gov This pathway can promote cell proliferation and survival, thereby diminishing the effectiveness of the drug. nih.gov

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Its activation has been implicated in resistance to 5-FU in various cancers, including cholangiocarcinoma. nih.gov

Nuclear Factor-kappa B (NF-κB) Pathway: Activation of the NF-κB pathway can promote resistance by upregulating anti-apoptotic genes and altering cell cycle progression, allowing more time for DNA repair. wjgnet.com

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a crucial survival protein, and its aberrant activation is frequently detected in pancreatic adenocarcinoma, contributing to 5-FU resistance. wjgnet.com

Epidermal Growth Factor Receptor (EGFR) Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth, survival, and differentiation. oaepublish.com Its aberrant activation is a driver in several cancers and a key mechanism of chemoresistance. oaepublish.commdpi.com Under normal conditions, ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways. oncotarget.commdpi.com Oncogenic mutations can lead to constitutive activation of EGFR, promoting uncontrolled cell proliferation and survival. oaepublish.com

Resistance to chemotherapy, including fluoropyrimidines, can be conferred by the hyperactivation of this pathway. For instance, in colorectal cancer, the glycosylated transmembrane protein CD147 can promote resistance to 5-fluorouracil (5-FU) by activating the MAPK/ERK pathway, a downstream effector of EGFR. researchgate.net Furthermore, resistance to EGFR inhibitors themselves, which are often used in combination therapies, can arise from secondary mutations in the EGFR gene (e.g., T790M) or the activation of alternative bypass pathways that reactivate downstream signaling, thereby circumventing the therapeutic blockade. oncotarget.commdpi.com

Table 1: EGFR Pathway Components in Drug Resistance

| Component | Role in Resistance | Cancer Type(s) |

|---|---|---|

| EGFR | Hyperactivation promotes cell survival and proliferation, counteracting drug effects. oaepublish.commdpi.com | Non-small cell lung cancer, Colorectal cancer oaepublish.commdpi.com |

| T790M Mutation | A secondary mutation in EGFR that confers acquired resistance to EGFR inhibitors. oncotarget.commdpi.com | Lung Adenocarcinoma mdpi.com |

| c-MET Amplification | An alternative receptor tyrosine kinase that activates downstream signaling (e.g., PI3K-Akt), bypassing EGFR inhibition. oaepublish.com | Non-small cell lung cancer oaepublish.com |

| CD147 | Activates MAPK/ERK pathway, reducing sensitivity to 5-FU. researchgate.net | Colorectal cancer researchgate.net |

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell division, survival, and differentiation. mdpi.com It is a downstream effector of many growth factor receptors, including EGFR. mdpi.com The pathway consists of a series of protein kinases—RAS, RAF, MEK, and ERK—that sequentially phosphorylate and activate one another. mdpi.com Activation of this pathway is frequently implicated in tumor progression and resistance to therapy. mdpi.commdpi.com

In the context of fluoropyrimidine resistance, sustained activation of the MAPK/ERK pathway can protect cancer cells from drug-induced apoptosis. wjgnet.comnih.gov For example, this pathway can act as a negative regulator of apoptosis induced by ligands like TRAIL. nih.gov In some cancers, resistance to chemotherapy is associated with an ERK-dependent epithelial-to-mesenchymal transition (EMT), a process that confers migratory and anti-apoptotic characteristics to cells. mdpi.com Reactivation of the MAPK pathway is a known mechanism of resistance to targeted therapies, allowing cancer cells to continue proliferating despite treatment. mdpi.com

Akt/Mechanistic Target of Rapamycin (B549165) (mTOR) Pathway

The Akt/mTOR signaling axis is a crucial pathway for regulating cell growth, metabolism, protein synthesis, and survival. mdpi.comnih.gov Akt, a serine/threonine kinase, is activated by upstream signals, most notably from the PI3K pathway. mdpi.com Once active, Akt phosphorylates a range of downstream targets, including the mechanistic target of rapamycin (mTOR). aacrjournals.org mTOR itself is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes. nih.govnih.gov

Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in cancer, contributing to initiation, progression, and drug resistance. mdpi.com Activation of this pathway confers resistance to various treatments, including chemotherapy and radiation. aacrjournals.orgamegroups.org For instance, in pancreatic cancer, the Akt/mTOR pathway is involved in 5-FU resistance. wjgnet.com mTOR inhibition can lead to feedback activation of Akt, promoting cell survival and chemoresistance, which highlights the complexity of targeting this pathway. mdpi.com Conversely, inhibiting mTOR can sensitize cancer cells to the cytotoxic effects of radiation and chemotherapy. aacrjournals.org

STAT3 Dependent Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell survival, proliferation, and immune responses. mdpi.com Its aberrant constitutive activation is common in many cancers and has emerged as a vital driver of tumor development and chemoresistance. mdpi.comnih.gov

The STAT3 signaling axis is a fundamental driver of acquired resistance to 5-FU in colorectal cancer (CRC). mdpi.com Upon activation, often via phosphorylation, STAT3 translocates to the nucleus and drives the expression of genes involved in cell survival and anti-apoptosis, such as Bcl-2, Mcl-1, and survivin. nih.govnih.gov In CRC, STAT3 has been shown to regulate 5-FU resistance by promoting Mcl-1-dependent cytoprotective autophagy. nih.gov In gastric cancer, Treg-induced IL-10 secretion can activate the STAT3/BCL2 axis, resulting in fluoropyrimidine resistance. researchgate.net Furthermore, the sodium-hydrogen exchanger 1 (NHE1) can mediate 5-FU resistance in gastric cancer by upregulating the JAK/STAT3 pathway. dovepress.com

Table 2: Key Molecules in STAT3-Mediated Resistance

| Molecule | Function in Resistance | Cancer Type(s) |

|---|---|---|

| p-STAT3 | Active form that translocates to the nucleus to drive expression of anti-apoptotic genes. nih.govdovepress.com | Colorectal, Gastric Cancer nih.govresearchgate.net |

| Mcl-1 | Anti-apoptotic protein; its expression is promoted by STAT3 to induce cytoprotective autophagy. nih.gov | Colorectal Cancer nih.gov |

| Bcl-2 | Anti-apoptotic protein; upregulated by the STAT3 pathway to promote survival. nih.govresearchgate.net | Gastric Cancer researchgate.net |

| IL-10 | Cytokine that can activate the STAT3/BCL2 axis, leading to resistance. researchgate.net | Gastric Cancer researchgate.net |

Phosphatidylinositol 3-Kinase (PI3K) Pathway

The Phosphatidylinositol 3-Kinase (PI3K) pathway is one of the most critical intracellular signaling pathways involved in cell growth, survival, and metabolism. mdpi.com The pathway is initiated by the activation of receptor tyrosine kinases, which leads to the activation of PI3K. haematologica.org PI3K then phosphorylates membrane inositides to generate second messengers that recruit and activate downstream effectors, most notably the kinase Akt. mdpi.com

Aberrant activation of the PI3K pathway, through mechanisms such as mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a common event in a broad range of cancers. mdpi.comhaematologica.org This dysregulation is strongly associated with tumorigenesis and the development of resistance to a variety of antitumor agents, including chemotherapy and targeted therapies. haematologica.orgasco.org Activation of PI3K signaling has been correlated with decreased response to therapy and poorer clinical outcomes. asco.org In esophageal adenocarcinoma, for example, higher expression of Akt (a downstream PI3K target) is linked to a poorer pathologic response to chemoradiation. amegroups.org The pathway's central role in cell survival makes it a key mediator of resistance, as its activation can override the pro-apoptotic signals induced by treatments like fluoropyrimidines. wjgnet.com

TGF-β Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway has a complex, dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in advanced disease. nih.govoncotarget.com The pathway is initiated when TGF-β ligands bind to a receptor complex (TβRI and TβRII), leading to the phosphorylation and activation of Smad proteins (Smad2 and Smad3). nih.gov These then complex with Smad4 and translocate to the nucleus to regulate gene expression. nih.gov

In the context of drug resistance, the TGF-β pathway is often tumor-promoting. Activation of TGF-β signaling can induce resistance to 5-FU in gastrointestinal cancers. nih.gov For instance, 5-FU treatment itself can cause an activation of the TGF-β pathway in chemoresistant colorectal carcinoma cells, which protects them from the drug's toxicity. oncotarget.commdpi.com This protective effect can be mediated by the induction of epithelial-to-mesenchymal transition (EMT), a process that enhances cell survival and resistance to apoptosis. mdpi.comnih.gov Studies have shown that overexpression of phosphorylated Smad3 is associated with a poor response to fluoropyrimidine-based chemoradiotherapy in rectal cancer, while Smad4 deficiency has been linked to 5-FU resistance in colon cancer cells. nih.gov

RNA-Directed Resistance Mechanisms (tRNA, rRNA modifications)

While the primary mechanism of action of fluoropyrimidines involves the inhibition of DNA synthesis, they can also be misincorporated into RNA, leading to disruptions in RNA processing and function. nih.govresearchgate.net Resistance mechanisms can, therefore, also arise from alterations in RNA-related processes.

In some cases, resistance to 5-FU has been linked to changes in transfer RNA (tRNA) and ribosomal RNA (rRNA) modifications. researchgate.net The incorporation of 5-fluorouridine triphosphate (FUTP), a metabolite of 5-FU, into RNA can interfere with normal RNA processing. nih.gov However, the clinical significance of these RNA-directed activities for the anti-tumor effect of 5-FU is still under investigation. researchgate.net Resistance to bolus 5-FU has been associated with a decreased incorporation of the drug into RNA, which was linked to lower expression of UMP kinase (UMPK), an enzyme involved in the activation of 5-FU. aacrjournals.org

Thymidine Salvage Pathways

The primary cytotoxic effect of fluoropyrimidines is the inhibition of thymidylate synthase (TS), which blocks the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. spandidos-publications.comnih.gov However, cells can circumvent this blockade by utilizing the thymidine salvage pathway.

This pathway allows cells to recycle thymidine from the breakdown of DNA to produce dTMP, thereby bypassing the need for TS. nih.gov The key enzyme in this pathway is thymidine kinase (TK). spandidos-publications.comspandidos-publications.comaacrjournals.org Upregulation of the thymidine salvage pathway is a potential mechanism of resistance to 5-FU and its derivatives. nih.govmdpi.com By providing an alternative source of dTMP, this pathway can alleviate the effects of TS inhibition and allow cancer cells to continue proliferating. nih.gov The activity of thymidine kinase can be upregulated in response to anti-cancer agents that target TS. mdpi.com Therefore, co-targeting both the de novo and salvage pathways has been suggested as a strategy to improve the efficacy of fluoropyrimidine-based therapies. mdpi.com

Preclinical and in Vitro Efficacy Studies

In Vitro Cytotoxicity Assays

In vitro studies are fundamental in determining the direct effect of a compound on cancer cells. For 1-Methyl-5-fluorouracil, research has explored its cytotoxic potential against various cancer cell lines.

Evaluation against Various Cancer Cell Lines

Initial studies have demonstrated that this compound exhibits significant cytotoxicity against a range of cancer cell lines. rsc.org One notable study evaluated its effects on the triple-negative breast cancer cell line, MDA-MB-231, and the non-cancerous epithelial breast cell line, MCF-10A. rsc.org This research highlighted the compound's potential for selective activity against cancerous cells.

Concentration-Response Relationships

The cytotoxic effects of this compound are dose-dependent, meaning its ability to kill cancer cells increases with higher concentrations. However, specific quantitative data, such as IC50 values (the concentration required to inhibit the growth of 50% of cells), for a wide range of cancer cell lines are not extensively documented in currently available literature.

Cell Viability and Proliferation Assays (e.g., MTT, RealTime-GLO)

Morphological Change Assessment (e.g., Light Microscopy, Staining Techniques)

Detailed descriptions and images from light microscopy or specific staining techniques to assess morphological changes in cancer cells treated with this compound are not extensively available in the public domain. Such studies would typically reveal cellular characteristics of apoptosis (programmed cell death) or necrosis, such as cell shrinkage, membrane blebbing, and nuclear condensation.

Preclinical Efficacy Studies in Animal Models

Preclinical studies in animal models are a critical step in evaluating the therapeutic potential of a new compound before it can be considered for human trials.

Xenograft Models of Human Carcinomas

Xenograft models, where human tumor cells are implanted into immunocompromised animals, are a standard for assessing in vivo efficacy. Despite the recognized antimetabolite activity of this compound, detailed studies on its specific efficacy in xenograft models of human carcinomas are not widely reported in the available scientific literature. Research has more extensively focused on its parent compound, 5-fluorouracil (B62378), and other derivatives in various xenograft models.

Tumor Growth Inhibition Assessments

The antitumor activity of this compound is primarily attributed to its function as a pyrimidine (B1678525) analog. Its mechanism of action involves the disruption of DNA and RNA synthesis through the inhibition of thymidylate synthase, a critical enzyme for DNA replication and repair. This inhibition leads to the suppression of cell proliferation and the induction of cell death in cancerous cells.

In vitro studies have confirmed that this compound demonstrates significant cytotoxic effects against various cancer cell lines. Research has explored methods to enhance its efficacy, such as through novel drug delivery systems. One study, for example, assessed the impact of delivering this compound via thiolated chitosan (B1678972) nanoparticles. The findings from this research indicated that the nanoparticle-formulated compound exhibited superior cytotoxicity when compared to the free drug, highlighting a potential strategy for improving its therapeutic effect.

Detailed findings from research on specific cell lines are outlined in the table below.

Table 1: In Vitro Tumor Growth Inhibition by this compound

| Cell Line | Cancer Type | Cell Line Origin | Research Finding |

|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | Human | Enhanced cytotoxicity observed with this compound delivered via thiolated chitosan nanoparticles compared to the free drug. |

Another key aspect of its biological activity is the induction of autophagy. In certain cancer cells under nutrient-deprived conditions, treatment with this compound has been shown to lead to autophagic cell death, marked by a significant increase in autophagic vacuoles compared to control cells.

Synergistic Effects with Other Agents

The combination of 1-M-5-FU with other therapeutic agents has been a key area of investigation to maximize its anticancer activity. The following subsections detail the synergistic interactions observed with different classes of compounds.

Combination with Interferons

Studies have indicated that combining 1-M-5-FU with interferons (IFNs) can enhance cytotoxicity against various cancer cell lines. This potentiation is thought to occur through the induction of apoptosis and modulation of the host's immune response. For instance, the combination of 5-FU and IFN-α has been shown to significantly increase the number of apoptotic cells in cultured human colon cancer cells compared to 5-FU alone. oup.com The underlying mechanism may involve the upregulation of IFN-α/β receptors and subsequent activation of apoptotic pathways. researchgate.net While much of the research has focused on 5-FU, the principle of IFN-mediated enhancement of fluoropyrimidine activity provides a strong rationale for its combination with 1-M-5-FU.

Co-administration with Leucovorin

Leucovorin (LV), a derivative of folic acid, is a well-established modulator of 5-FU activity. frontiersin.org Its co-administration is a standard practice to enhance the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. frontiersin.orgcancernetwork.com LV is converted intracellularly to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with the active metabolite of 5-FU (FdUMP) and TS. researchgate.netcalis.edu.cn This stabilization of the inhibitory complex leads to prolonged suppression of DNA synthesis and enhanced cytotoxicity. frontiersin.org The combination of tegafur-uracil (B1207778) (a 5-FU prodrug) with LV has demonstrated significant tumor growth inhibition in colorectal tumor xenografts, particularly those with high TS expression. nih.gov Given that 1-M-5-FU acts as a fluoropyrimidine antimetabolite similar to 5-FU, a synergistic effect with leucovorin is highly anticipated, although specific studies on this combination are less prevalent.

Combination with Methotrexate (B535133)

The sequential administration of methotrexate (MTX) and 5-FU has been explored to achieve synergistic anticancer effects. cancernetwork.com Preclinical studies suggested that administering MTX prior to 5-FU could enhance its activity. cancernetwork.com MTX inhibits purine (B94841) biosynthesis, leading to an accumulation of phosphoribosyl pyrophosphate (PRPP), which can then enhance the activation of 5-FU to its cytotoxic metabolites. researchgate.net However, clinical trials have yielded mixed results regarding the optimal sequence. Some studies have shown a trend towards higher tumor response rates with MTX administered before 5-FU, while others have suggested a survival advantage with the reverse sequence. nih.govcochranelibrary.com A meta-analysis of several randomized trials indicated a modest survival benefit for the methotrexate/5-FU combination over 5-FU alone. cancernetwork.com The sequence-dependent nature of this interaction highlights the complexity of biochemical modulation in a clinical setting. iiarjournals.org

Combination with Novel Uracil (B121893) Analogues

Recent research has focused on combining 5-FU with novel synthetic uracil analogs to enhance its cytotoxic effects and overcome resistance. For example, the synthetic uracil analog U-359 has been shown to have synergistic potential when combined with 5-FU in breast cancer cells. mdpi.com This combination led to enhanced cytotoxicity and apoptosis induction. mdpi.com Another novel uracil analog, U-332, has demonstrated high cytotoxicity in 5-FU resistant leukemia cells, suggesting its potential to overcome resistance mechanisms. nih.gov Furthermore, studies have shown that certain deoxyuridine analogs, such as 5-hydroxymethyl-2'-deoxyuridine (B45661) (hmUdR), can synergistically enhance the activity of 5-FU in various cancer cell lines derived from solid tumors. oncoscience.us These findings open new avenues for developing more effective combination therapies based on fluoropyrimidines like 1-M-5-FU.

Synergy Analysis (e.g., Bliss Independence Model)

To quantitatively assess the interaction between 1-M-5-FU and other agents, mathematical models such as the Bliss Independence Model are employed. mdpi.comnih.gov This model predicts the expected combined effect of two drugs based on their individual effects, assuming they act independently. frontiersin.orgresearchgate.net If the observed effect of the combination is greater than the expected additive effect, the interaction is considered synergistic. frontiersin.org The Bliss Independence Model has been used to confirm strong synergistic interactions between the novel uracil analog U-359 and 5-FU, particularly in reducing the levels of proteins associated with drug resistance. mdpi.com Such analyses are crucial for the rational design and validation of combination therapies.

Strategies for Resistance Reversal

Resistance to fluoropyrimidines like 5-FU is a significant clinical challenge. nih.gov This resistance can be intrinsic or acquired and arises from various molecular mechanisms. researchgate.net Strategies to reverse this resistance are critical for improving the efficacy of 1-M-5-FU.

Several key mechanisms contribute to 5-FU resistance, including:

Upregulation of Thymidylate Synthase (TS): Increased levels of the target enzyme TS can overcome the inhibitory effects of 5-FU metabolites. nih.gov

Alterations in Drug Metabolism: Changes in the activity of enzymes involved in the activation and catabolism of 5-FU, such as dihydropyrimidine (B8664642) dehydrogenase (DPD), can reduce the concentration of active drug within tumor cells. frontiersin.org

Evasion of Apoptosis: Cancer cells can develop mechanisms to evade programmed cell death, thereby reducing the cytotoxic impact of chemotherapy. nih.gov

Strategies to counteract these resistance mechanisms include:

Targeting Resistance-Associated Proteins: The use of small molecule inhibitors or natural compounds to target proteins involved in resistance is a promising approach. For instance, curcumin (B1669340) has been shown to reverse 5-FU resistance by increasing reactive oxygen species and inducing cell cycle arrest in colorectal cancer cells. mdpi.com Similarly, β-elemene has demonstrated the ability to reverse 5-FU resistance in p53-deficient colorectal cancer cells by inducing pro-death autophagy. frontiersin.org

Modulating Drug Transporters: Overexpression of ATP-binding cassette (ABC) transporters can lead to multidrug resistance by actively pumping drugs out of cancer cells. nih.gov Novel uracil analogs like U-332 have been shown to overcome this by downregulating the expression of these transporters. nih.gov

Inhibition of Key Enzymes: The development of DPD-inhibitory fluoropyrimidines (DIF) aims to enhance the anticancer effects of 5-FU by preventing its breakdown. nih.gov

Biochemical Modulation and Combination Strategies

Uridine (B1682114) Supplementation

The biochemical modulation of fluoropyrimidines, including 1-Methyl-5-fluorouracil, through uridine supplementation is a key strategy aimed at enhancing their therapeutic index. This approach is predicated on the differential mechanisms of action and toxicity of fluoropyrimidines in cancerous versus healthy tissues. While extensive research has focused on the parent compound, 5-fluorouracil (B62378) (5-FU), the principles are broadly applicable to its analogs like this compound due to their similar metabolic pathways.

The primary cytotoxic effects of fluoropyrimidines are mediated through two main pathways: the inhibition of thymidylate synthase (TS) by the metabolite fluorodeoxyuridine monophosphate (FdUMP), which disrupts DNA synthesis, and the incorporation of fluorouridine triphosphate (FUTP) into RNA, which interferes with RNA processing and function. chemeo.comwikipedia.org It has been proposed that the antitumor activity of 5-FU is primarily due to the inhibition of TS, while the toxicity to the host, particularly gastrointestinal and hematological toxicities, is largely caused by the incorporation of the fluoropyrimidine into RNA. researchgate.net

Uridine supplementation is designed to selectively mitigate the RNA-related toxicity. When administered, uridine competes with the toxic metabolite FUTP for incorporation into RNA. nih.govacs.org This competitive inhibition helps to protect healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal mucosa, from the deleterious effects of the fluoropyrimidine. researchgate.netosti.gov Studies have shown that uridine can reverse the growth-inhibitory effects of 5-FU in some cell lines by preventing its incorporation into RNA. calis.edu.cn

In preclinical models, uridine rescue has been demonstrated to allow for the administration of higher, more therapeutically effective doses of 5-FU. nih.gov For instance, in mice, delayed uridine rescue reduced the toxicity induced by 5-FU without significantly compromising its antitumor efficacy. This selective protection is based on the observation that uridine can prevent 5-FU toxicity in normal tissues, while not reversing its desired anticancer effects in tumor tissues. researchgate.net

Research in a murine mammary carcinoma system revealed that the administration of exogenous uridine led to a reduction in the incorporation of 5-fluorouracil into the RNA of both tumor and normal tissues. osti.gov However, uridine did not reverse the inhibition of DNA synthesis caused by the FdUMP block on thymidylate synthetase. osti.gov The protective effect of uridine is attributed to the elevated levels of uridine triphosphate (UTP), which competes with FUTP, thereby reducing the formation of fraudulent RNA. osti.gov

The following table summarizes key research findings on the interaction between 5-fluorouracil and uridine supplementation in preclinical models.

| Study Focus | Model System | Key Findings | Reference |

| Uridine Rescue and Toxicity | Mice with colon tumor 26 | Uridine rescue allowed for a significant increase in the maximum tolerated dose of 5-FU and reduced host toxicity without a significant loss of antitumor activity. | |

| Mechanism of Uridine Protection | CD8F1 murine mammary carcinoma | Uridine administration reduced the incorporation of 5-FU into RNA in both tumor and normal tissues but did not reverse the inhibition of DNA synthesis. | osti.gov |

| Therapeutic Efficacy | Advanced murine CD8F1 breast tumors | High-dose 5-FU followed by uridine rescue increased the incorporation of 5-FU into RNA and enhanced therapeutic efficacy, which correlated with the increased (FU)RNA. | nih.gov |

| Cellular Protection | Human HaCaT keratinocytes | Uridine and cytidine (B196190) were shown to protect keratinocytes from 5-FU-induced damage. | |

| Hematological Toxicity | In vivo murine models | Delayed uridine administration could prevent the decrease in hematocrit induced by 5-FU and led to a less severe and more rapidly recovering leukopenia. |

Structure Activity Relationship Sar Studies

Impact of Structural Modifications on Biological Activity

Structural modifications of the 5-fluorouracil (B62378) (5-FU) scaffold, particularly at the N-1 and N-3 positions, have a profound impact on the compound's biological activity. The methylation at the N-1 position to form 1-Methyl-5-fluorouracil is a key modification that alters its pharmacological properties.

Alkylation at the N-1 or N-3 positions of 5-FU has been a common strategy to develop prodrugs. mdpi.com These modifications can lead to compounds with improved characteristics such as increased metabolic stability, better absorption, and enhanced selectivity. mdpi.comresearchgate.net For instance, N-1 and/or N-3 substituted derivatives have shown improved pharmacological and pharmacokinetic properties. mdpi.com However, substitution at the N-1 position, which is considered an active area of 5-FU, can also lead to a significant decrease in in vitro activity, as the compound may not readily release the active 5-FU. mdpi.com

Studies on N-alkynyl derivatives of 5-FU have shown that functionalization at the N-1 position can mask the cytotoxic properties of the drug. nih.gov For example, N1-propargyl derivatives of 5-FU were found to be non-toxic to cancer cells, confirming that alkylation at this position eliminates the drug's immediate pharmacological activity. nih.gov This suggests that this compound may act as a depot form, requiring metabolic activation to exert its cytotoxic effects.

The introduction of different substituents at the N-1 position has been explored to modulate activity. A series of novel 5-fluorouracil derivatives with substitutions at the N-1 position were synthesized and evaluated for their antitumor activity. While some of these compounds effectively inhibited tumor growth in vivo, their in vitro activity was significantly decreased because the N-1 position was occupied. mdpi.com This highlights the critical role of the N-H group at the N-1 position for direct biological activity.

The following table summarizes the cytotoxic activity of various N-1 substituted 5-fluorouracil derivatives against different cancer cell lines, illustrating the impact of these structural changes.

| Compound | Substitution at N-1 | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 5-Fluorouracil | -H | A-549 (Lung) | 5.09 | scispace.com |

| 5-Fluorouracil | -H | MCF-7 (Breast) | 6.08 | jst.go.jp |

| Compound 3d | -CH2-C≡C-CH2CH3 | A-549 (Lung) | 2.76 | scispace.com |

| Compound 3f | A-549 (Lung) | 2.38 | scispace.com | |

| Compound 6k | -CH2-Ph-CH3 | A549 (Lung) | 3.22 | jst.go.jp |

| Compound 6d (5-FU-Curcumin hybrid) | Curcumin (B1669340) moiety | SW480 (Colon) | 2.43 | nih.gov |

| Compound 6d (5-FU-Curcumin hybrid) | Curcumin moiety | SW620 (Colon) | 7.51 | nih.gov |

Role of Specific Functional Groups and Substituents

The biological activity of this compound is dictated by the interplay of its specific functional groups and substituents. The fluorine atom at the C-5 position and the methyl group at the N-1 position are of particular importance.

The fluorine atom at the C-5 position is a critical feature for the anticancer activity of this class of compounds. This electron-withdrawing group is essential for the mechanism of action, which involves the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. The fluorine atom enhances the stability of the ternary complex formed between the active metabolite, TS, and the cofactor 5,10-methylenetetrahydrofolate, leading to the blockade of DNA synthesis.

Substitutions at other positions also play a role. For example, the introduction of bulky groups at the N-3 position can also affect activity. In general, for a series of N-1 substituted derivatives, additional modifications can further tune the biological response. For example, in a series of spin-labeled 5-FU derivatives attached via an amino acid spacer at N-1, the nature of the amino acid influenced the cytotoxicity, with some derivatives showing higher potency than 5-FU itself against certain cancer cell lines. scispace.com

Tautomerism and Biological Activity

Tautomerism, the phenomenon where a single molecule exists in two or more interconvertible forms with different positions of protons and double bonds, is a key consideration for the biological activity of this compound. Uracil (B121893) and its derivatives, including 5-FU, can exist in several tautomeric forms, primarily the diketo, keto-enol, and dienol forms.